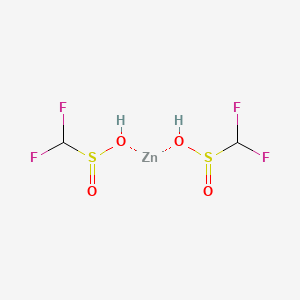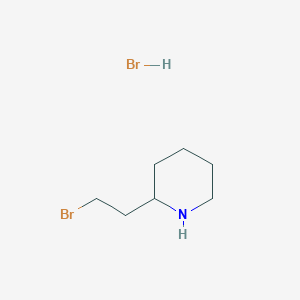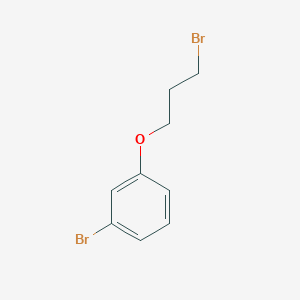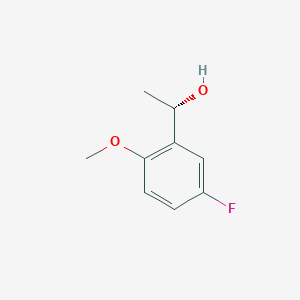
Bis(2,2,2-trifluoroethyl) but-2-enedioate
Übersicht
Beschreibung
“Bis(2,2,2-trifluoroethyl) but-2-enedioate” is a chemical compound with the molecular formula C8H6F6O4 . It has an average mass of 280.121 Da and a monoisotopic mass of 280.017029 Da .
Synthesis Analysis
One-pot parallel synthesis of unsymmetrical aliphatic ureas was achieved with bis(2,2,2-trifluoroethyl) carbonate . The procedure worked well for both the monosubstituted and functionalized alkyl amines and required no special conditions (temperature control, order, or rate of addition) .Molecular Structure Analysis
The molecular structure of “Bis(2,2,2-trifluoroethyl) but-2-enedioate” consists of 8 carbon atoms, 6 hydrogen atoms, 6 fluorine atoms, and 4 oxygen atoms .Physical And Chemical Properties Analysis
“Bis(2,2,2-trifluoroethyl) but-2-enedioate” has a density of 1.4±0.1 g/cm3, a boiling point of 225.1±35.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 46.2±3.0 kJ/mol and a flash point of 87.5±20.8 °C . The compound has a molar refractivity of 43.6±0.3 cm3, and it accepts 4 hydrogen bonds .Wissenschaftliche Forschungsanwendungen
Synthesis of H-Phosphonates
Bis(2,2,2-trifluoroethyl) phosphonate (BTFEP) is used as a precursor for the synthesis of H-Phosphonates . A microwave-assisted synthesis of dialkyl and cyclic H-phosphonates via BTFEP is described. This method enables the synthesis of various cyclic H-phosphonates and hetero-substituted dialkyl H-phosphonates by simple alcoholysis under non-inert and additive-free conditions .
2. Condensing Agent in One-Pot Parallel Synthesis Bis(2,2,2-trifluoroethyl) carbonate is used as a condensing agent in one-pot parallel synthesis of unsymmetrical aliphatic ureas . This method provides a convenient way to synthesize a variety of urea derivatives.
Biochemical and Physiological Studies
Bis(2,2,2-trifluoroethyl) oxalate has been used in the study of biochemical and physiological effects . It can be used to investigate the impact of this compound on various biological processes.
Synthesis of Phosphorochloridate
Bis(2,2,2-trifluoroethyl) phosphite is used in the synthesis of bis(2,2,2-trifluoroethyl phosphorochloridate) . This compound is an important intermediate in the synthesis of various organophosphorus compounds.
5. Mitigation of Self-Discharge in Lithium-Sulfur Batteries A novel electrolyte containing bis(2,2,2-trifluoroethyl) ether (BTFE) was used to mitigate self-discharge of Li-S cells having both low- and high-sulfur-loading sulfur cathodes . This application is particularly important in the field of energy storage.
6. Development of New Drugs and Therapies Bis(2,2,2-trifluoroethyl) oxalate has also been used in the development of new drugs and therapies . The unique properties of this compound make it a valuable tool in medicinal chemistry.
Safety and Hazards
“Bis(2,2,2-trifluoroethyl) but-2-enedioate” is classified as a flammable liquid (Category 2), skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . In case of fire, dry sand, dry chemical or alcohol-resistant foam should be used to extinguish .
Eigenschaften
IUPAC Name |
bis(2,2,2-trifluoroethyl) but-2-enedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F6O4/c9-7(10,11)3-17-5(15)1-2-6(16)18-4-8(12,13)14/h1-2H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTDZFZLDVZRCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)OC(=O)C=CC(=O)OCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
116401-64-0 | |
| Record name | 116401-64-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Bromobicyclo[1.1.1]pentane-1-carbonitrile](/img/structure/B3106026.png)



![7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3106052.png)

![Ethyl 7-amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylate](/img/structure/B3106063.png)





